8-((Trimethylsilyl)ethynyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

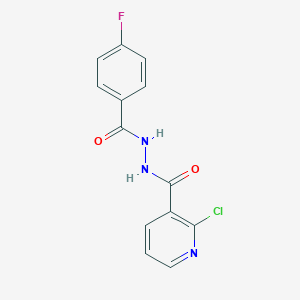

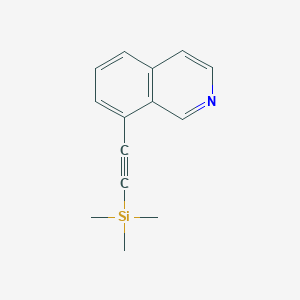

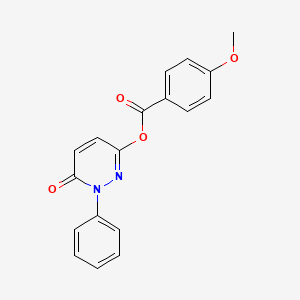

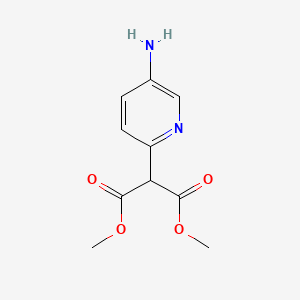

8-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the CAS Number: 1823440-48-7 . It has a molecular weight of 225.37 . The IUPAC name for this compound is 8-((trimethylsilyl)ethynyl)isoquinoline .

Molecular Structure Analysis

The InChI code for 8-((Trimethylsilyl)ethynyl)isoquinoline is 1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 . This indicates that the compound has a structure based on an isoquinoline core, with a trimethylsilyl ethynyl group attached at the 8-position.Physical And Chemical Properties Analysis

8-((Trimethylsilyl)ethynyl)isoquinoline is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

Regiospecific Synthesis of Isoquinoline Alkaloids

Trimethylsilyl groups are effective as activating groups for controlling regiochemistry in tetrahydroisoquinoline synthesis via the Pictet-Spengler reaction. This allows for precise synthesis of specific isoquinoline derivatives, showcasing the utility of trimethylsilyl in directing chemical reactions to produce desired molecular structures (Miller & Tsang, 1988).

Development of Anti-parasitic Compounds

Research on the insertion of isocyanides into N-Si bonds, involving trimethylsilyl chloride as an activating agent, has led to the synthesis of compounds exhibiting significant activity against parasites like Trypanosoma brucei and T. cruzi. This highlights the potential of using trimethylsilyl-containing compounds in the development of new therapeutic agents (Luque et al., 2019).

Iridium-Catalyzed Addition Reactions

The addition of ethynyltrimethylsilane to quinolines and isoquinolines activated by acyl chloride, catalyzed by iridium complexes, affords trimethylsilyl-ethynyl derivatives. This demonstrates the role of trimethylsilyl groups in facilitating metal-catalyzed addition reactions, opening pathways to synthesize diverse organic compounds (Yamazaki, Fujita, & Yamaguchi, 2004).

Synthesis of Isoquinolines and Pyridines

Palladium-catalyzed iminoannulation of internal alkynes with tert-butylimines demonstrates the versatility of trimethylsilyl-substituted alkynes in the annulation process to produce heterocyclic products. This research shows the utility of these compounds in complex chemical syntheses, especially in creating structures relevant to medicinal chemistry (Roesch, Zhang, & Larock, 2001).

Antitumor Activity of Methoxy-Indoloisoquinolines

The synthesis and biological evaluation of methoxy-indolo[2,1-a]isoquinolines, and their dihydroderivatives, highlight the potential of trimethylsilyl-containing compounds in the development of new anticancer agents. Some of these compounds have shown significant cytostatic activity in vitro against cancer cells (Ambros, Angerer, & Wiegrebe, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

2-isoquinolin-8-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPASNVVPNCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((Trimethylsilyl)ethynyl)isoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)

![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)